3-(Phenyldiazenyl)aniline
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Overview
Description
3-(Phenyldiazenyl)aniline, also known as 4-(phenyldiazenyl)aniline, is an organic compound that belongs to the class of azo compounds. It consists of an aniline moiety substituted with a phenylazo group at the para position. This compound is notable for its vibrant color and is commonly used as a dye. The presence of the azo group (-N=N-) imparts unique chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenyldiazenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with aniline under alkaline conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group yields corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Formation of azoxybenzene derivatives.
Reduction: Formation of aniline and phenylhydrazine.
Substitution: Formation of halogenated or nitrated derivatives of this compound
Scientific Research Applications
3-(Phenyldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, inks, and polymers.
Mechanism of Action
The mechanism of action of 3-(Phenyldiazenyl)aniline is primarily related to its ability to undergo reversible photoisomerization. Upon exposure to light, the azo group can switch between trans and cis configurations. This property is exploited in the design of photoresponsive materials and molecular switches. Additionally, the compound can interact with biological molecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
4-(Phenyldiazenyl)aniline: A positional isomer with similar properties but different reactivity.
4-Aminoazobenzene: Another azo compound with applications in dyeing and research.
N,N-Diethyl-4-(phenyldiazenyl)aniline: A derivative with enhanced solubility and stability.
Uniqueness: 3-(Phenyldiazenyl)aniline is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Its ability to undergo photoisomerization makes it particularly valuable in the development of advanced materials and technologies .
Properties
CAS No. |
2835-59-8 |
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Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
3-phenyldiazenylaniline |
InChI |
InChI=1S/C12H11N3/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,13H2 |
InChI Key |
FOTUJFGXQAJEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC(=C2)N |
Origin of Product |
United States |
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